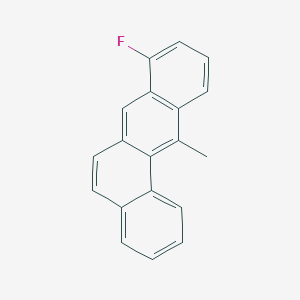

8-Fluoro-12-methyltetraphene

Description

No data on this compound exists in the provided evidence. Tetraphene derivatives are polycyclic aromatic hydrocarbons (PAHs) with four fused benzene rings. Fluorine and methyl substituents typically influence electronic properties, solubility, and reactivity.

Properties

CAS No. |

2793-08-0 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

8-fluoro-12-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-15-7-4-8-18(20)17(15)11-14-10-9-13-5-2-3-6-16(13)19(12)14/h2-11H,1H3 |

InChI Key |

WKDBTIBYHIUCDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC3=C1C=CC=C3F)C=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-12-methyltetraphene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-12-methyltetraphene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives. Substitution reactions can lead to various halogenated or alkylated products.

Scientific Research Applications

8-Fluoro-12-methyltetraphene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-Fluoro-12-methyltetraphene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from fluorinated or methylated PAHs mentioned in the sources:

a. Fluorinated Aromatic Compounds

- 1-Fluoronaphthalene (): A monofluorinated naphthalene derivative. Fluorine atoms in aromatic systems often enhance thermal stability and electron-withdrawing effects, which could parallel fluorine’s role in tetraphene derivatives.

- Thiophene fentanyl hydrochloride (): Contains a thiophene ring and fluorine substituent. Fluorine in this context increases lipophilicity and metabolic resistance, a property that may extend to fluorinated PAHs.

b. Methyl-Substituted PAHs

- Methyl groups (e.g., in Thiophene fentanyl hydrochloride , ) generally increase steric bulk and hydrophobicity. In PAHs, methyl substituents can alter π-π stacking interactions and solubility in organic solvents.

c. Electronic and Structural Effects

- Fluorine’s electronegativity (Pauling scale: 4.0) vs. methyl’s electron-donating nature could create contrasting electronic environments in tetraphene derivatives. No experimental data (e.g., NMR, X-ray) is available in the evidence to validate this.

Data Tables

| Property | 8-Fluoro-12-methyltetraphene | 1-Fluoronaphthalene | Thiophene fentanyl HCl |

|---|---|---|---|

| Molecular Weight | Not available | 146.15 g/mol | 434.99 g/mol |

| Substituent Effects | Fluorine (electron-withdrawing), Methyl (electron-donating) | Fluorine only | Thiophene, Fluorine, Methyl |

| Typical Applications | Hypothetical: Organic electronics | Solvent additive | Opioid analgesic |

Research Findings and Limitations

- Key Gap: The evidence lacks studies on tetraphene derivatives, fluorinated or otherwise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.